N-(1-cyano-1,2-dimethylpropyl)-2-(2-methanesulfonyl-1H-1,3-benzodiazol-1-yl)acetamide
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Overview
Description
N-(1-cyano-1,2-dimethylpropyl)-2-(2-methanesulfonyl-1H-1,3-benzodiazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(2-methanesulfonyl-1H-1,3-benzodiazol-1-yl)acetamide typically involves multi-step organic reactions. The starting materials often include benzodiazole derivatives and various acylating agents. The reaction conditions may involve:
Solvents: Common solvents like dichloromethane, ethanol, or acetonitrile.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity. Techniques such as crystallization and chromatography may be used for purification.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1,2-dimethylpropyl)-2-(2-methanesulfonyl-1H-1,3-benzodiazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activity and potential as a drug candidate.
Medicine: Explored for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(1-cyano-1,2-dimethylpropyl)-2-(2-methanesulfonyl-1H-1,3-benzodiazol-1-yl)acetamide exerts its effects involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Influencing metabolic or signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds with similar core structures but different functional groups.
Sulfonyl Compounds: Molecules containing sulfonyl groups with varying substituents.
Uniqueness
N-(1-cyano-1,2-dimethylpropyl)-2-(2-methanesulfonyl-1H-1,3-benzodiazol-1-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other benzodiazole or sulfonyl compounds.
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(2-methylsulfonylbenzimidazol-1-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-11(2)16(3,10-17)19-14(21)9-20-13-8-6-5-7-12(13)18-15(20)24(4,22)23/h5-8,11H,9H2,1-4H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QINOHAHRINSQMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN1C2=CC=CC=C2N=C1S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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